

Toxicological Profile of Sethoxydim in Mammals: An In-depth Technical Guide

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Compound of Interest

Compound Name: Sethoxydim

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Introduction

Sethoxydim is a selective post-emergence herbicide belonging to the cyclohexanedione chemical family.[1] It is utilized for the control of annual and perennial grass weeds in a variety of broad-leaved vegetable, fruit, field, and ornamental crops.[2] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for lipid synthesis in susceptible grass species.[3][4] This technical guide provides a comprehensive overview of the toxicological profile of **sethoxydim** in mammalian species, synthesizing key findings from acute, subchronic, and chronic toxicity studies, as well as specialized investigations into its metabolism, carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for pivotal experiments are provided.

Acute Toxicity

Sethoxydim exhibits a low order of acute toxicity in mammals following oral, dermal, and inhalation exposure.[2][3] It is classified as EPA toxicity class III - slightly toxic.[2]

Signs of Acute Toxicity: Symptoms of acute poisoning in mammals can include incoordination, sedation, lacrimation (tears), salivation, tremors, blood in the urine, and diarrhea.[2] Inhalation of dusts or vapors may cause irritation to the nose, throat, and upper respiratory system.[3]

Sethoxydim can also cause skin and eye irritation upon direct contact.[2][3]

Table 1: Acute Toxicity of Sethoxydim in Mammals

Test Type	Species	Route	Endpoint	Value (mg/kg bw or mg/L)	Reference(s))
Oral	Rat (female)	Gavage	LD50	2,676	[4][5]
Oral	Rat (male)	Gavage	LD50	3,200	[5]
Oral	Rat	Gavage	LD50	2,600 - 3,100	[2]
Dermal	Rat	Dermal	LD50	>5,000	[2][4]
Dermal	Rabbit	Dermal	LD50	>5,000	[3]
Inhalation	Rat	Inhalation	LC50 (4-hour)	>6.3	[2]
Inhalation	Rat	Inhalation	LC50 (4-hour)	6.28	[4]

Subchronic and Chronic Toxicity

Repeated exposure to **sethoxydim** has been evaluated in multiple mammalian species. The primary target organs identified in longer-term studies are the liver and hematopoietic system.

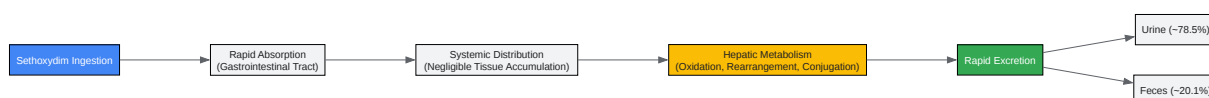
In a 1-year feeding study in dogs, doses above 8.86 mg/kg/day in males and 9.41 mg/kg/day in females resulted in anemia.[2] Liver and bone marrow effects, as well as increased thyroid weight, have also been reported in dogs.[2] A subchronic 14-week study in Wistar rats fed **sethoxydim** at concentrations up to 2700 ppm showed reduced body weight gain and elevated total cholesterol, bilirubin levels, and liver weights at the higher doses.[6]

Table 2: Subchronic and Chronic Toxicity of Sethoxydim

Study Duration	Species	Route	NOAEL	LOAEL	Key Findings at LOAEL	Reference(s)
1 Year	Dog (male)	Oral (diet)	8.86 mg/kg/day	>8.86 mg/kg/day	Anemia	[2][5]
1 Year	Dog (female)	Oral (diet)	9.41 mg/kg/day	>9.41 mg/kg/day	Anemia	[2][5]
14 Weeks	Rat (Wistar)	Oral (diet)	300 ppm	900 ppm	Reduced body weight gain, elevated cholesterol, bilirubin, and liver weights	[6]
2 Years	Mouse	Oral (diet)	18 mg/kg/day	>18 mg/kg/day	No adverse effects observed	[2]

Metabolism and Pharmacokinetics

Sethoxydim is rapidly absorbed and metabolized in mammals. Following oral administration in rats, the majority of a single dose is eliminated within 48 hours, primarily through urine (approximately 78.5%) and feces (approximately 20.1%).^[6] Tissue accumulation of **sethoxydim** is reported to be negligible.^[6] The metabolic pathway in mammals involves oxidation, structural rearrangement, and conjugation of the parent molecule.^[6]



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Figure 1: Simplified workflow of **sethoxydim** metabolism in rats.

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rodents, and the available evidence suggests that **sethoxydim** is not carcinogenic.[2][3] In a 2-year feeding study in mice, no carcinogenic effects were observed at any dose level tested (up to 162 mg/kg/day).[2]

Genotoxicity

Sethoxydim has been evaluated for its potential to cause genetic damage in a variety of test systems. The consensus from these studies is that **sethoxydim** is not mutagenic.[2][3]

Table 3: Genotoxicity of Sethoxydim

Assay Type	Test System	Result	Reference(s)
Multiple Assays	Various	Non-mutagenic	[2][3]

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of **sethoxydim** have been conducted in rats and rabbits. The findings indicate that developmental effects are generally observed only at doses that also cause maternal toxicity.

In a developmental toxicity study in pregnant rabbits, adverse effects such as decreased litter size, low fetal weights, increased fetal resorptions, spontaneous abortions, and maternal deaths were observed at a high dose of 480 mg/kg/day, which was also severely toxic to the dams.[2] At this high dose, an increased number of skeletal and visceral abnormalities were also noted in the fetuses.[2] In contrast, a developmental toxicity study in rats showed no developmental effects in offspring at maternal doses up to 250 mg/kg/day.[2]

Table 4: Reproductive and Developmental Toxicity of Sethoxydim

Study Type	Species	Dosing Period	NOAEL (Developmental)	LOAEL (Developmental)	Key Developmental Effects at LOAEL	NOAEL (Maternal)	LOAEL (Maternal)	Key Maternal Effects at LOAEL	Reference(s)
Developmental	Rabbit	Gestation	160 mg/kg/day	480 mg/kg/day	Decreased litter size, low fetal weight, increased resorptions, skeletal and visceral abnormalities	160 mg/kg/day	480 mg/kg/day	Severe weight loss, spontaneous abortions, death	[2]
Developmental	Rat	Gestation	>250 mg/kg/day	-	No effects observed	-	-	-	[2]

Neurotoxicity

While specific neurotoxicity screening battery studies are not detailed in the readily available literature, the acute toxicity profile indicates potential for neurological effects at high doses.

Symptoms of acute poisoning include incoordination, sedation, and tremors.[2]

Experimental Protocols

Acute Oral Toxicity Study (Rat)

- Guideline: OECD Guideline for the Testing of Chemicals, No. 420 "Fixed Dose Method".
- Species: Wistar rats (female).
- Animal Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.
- Dosing: A single dose of the test substance is administered by oral gavage. Animals are fasted for approximately 12-16 hours prior to dosing.
- Dose Levels: A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered to a small group of animals. Subsequent dosing is determined by the observed toxicity.
- Observations: Animals are observed for clinical signs of toxicity and mortality several times on the day of administration and at least once daily for 14 days. Body weights are recorded prior to dosing and weekly thereafter.
- Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day observation period.

Acute Dermal Toxicity Study (Rabbit)

- Guideline: OECD Guideline for the Testing of Chemicals, No. 402 "Acute Dermal Toxicity".
- Species: New Zealand White rabbits.
- Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal/flank area of the animals.
- Dosing: A single dose of the test substance (e.g., 2000 mg/kg) is applied to an area of intact skin (not less than 10% of the body surface area). The application site is covered with a semi-occlusive dressing for 24 hours.

- Observations: Animals are observed for clinical signs of toxicity, skin irritation, and mortality immediately after dosing, at several intervals on the first day, and daily for 14 days. Body weights are recorded on day 0, 7, and 14.
- Necropsy: All animals undergo a gross necropsy at the end of the study.

Carcinogenicity Study (Mouse)

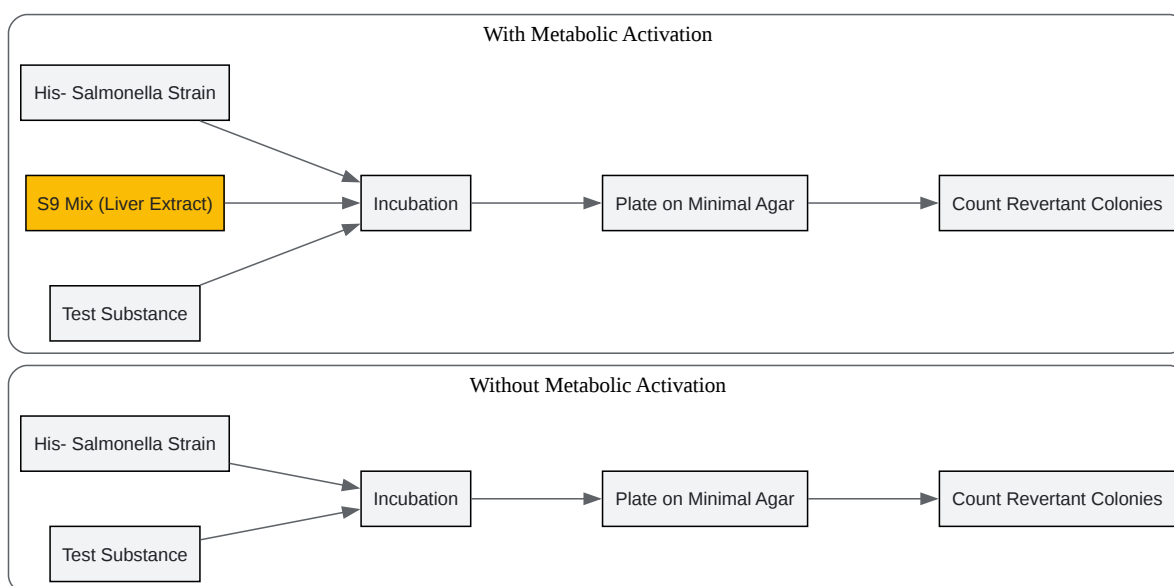
- Guideline: Based on principles from regulatory guidelines such as those from the FDA and EPA.
- Species: BDF1 mice.
- Group Size: At least 50 animals per sex per group.
- Dosing: The test substance is administered in the diet for a period of 2 years.
- Dose Levels: At least three dose levels plus a concurrent control group are used. The highest dose is typically a maximum tolerated dose (MTD).
- Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.
- Pathology: A full histopathological examination is performed on all animals in the control and high-dose groups, as well as on all gross lesions from all animals.

Genotoxicity Assays

While specific **sethoxydim** studies were not detailed, standard protocols for key assays are as follows:

- Bacterial Reverse Mutation Assay (Ames Test):
 - Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 uvrA).

- Procedure: The test substance, with and without a metabolic activation system (S9 mix from rat liver), is incubated with the bacterial strains. The mixture is plated on a minimal agar medium lacking the required amino acid.
- Endpoint: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted after 48-72 hours of incubation. A significant, dose-related increase in revertant colonies compared to the control indicates a mutagenic effect.



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Figure 2: Workflow for the Ames Test.

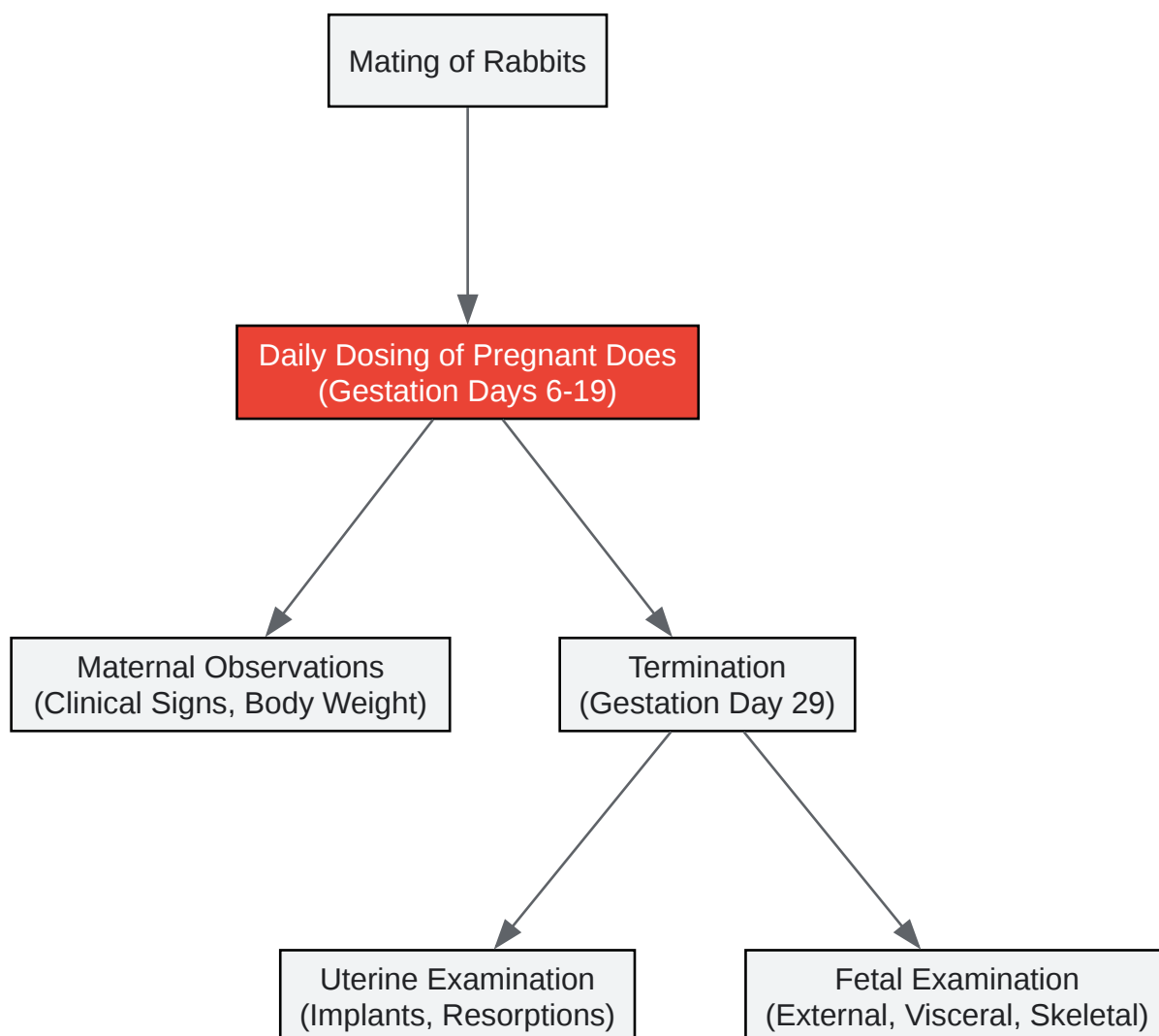
- In Vitro Mammalian Chromosomal Aberration Test:

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- Procedure: Cell cultures are exposed to the test substance, with and without metabolic activation, for a defined period. A metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.
- Endpoint: Cells are harvested, fixed, and stained. Metaphase spreads are examined microscopically for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).
- In Vivo Mammalian Erythrocyte Micronucleus Test:
 - Test System: Rodents, typically mice or rats.
 - Procedure: Animals are administered the test substance, usually via oral gavage or intraperitoneal injection. Bone marrow is collected at appropriate time points after treatment.
 - Endpoint: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic examination. An increase in micronucleated cells indicates chromosomal damage or interference with the mitotic apparatus.

Developmental Toxicity Study (Rabbit)

- Guideline: Based on principles from regulatory guidelines such as OECD Guideline 414.
- Species: New Zealand White rabbits.
- Group Size: Typically 16-20 pregnant does per group.
- Dosing: The test substance is administered daily by oral gavage during the period of major organogenesis (e.g., gestation days 6 through 19).
- Maternal Observations: Does are observed daily for clinical signs. Body weight and food consumption are recorded regularly.

- **Fetal Examination:** On approximately day 29 of gestation, does are euthanized, and the uterine contents are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.



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Figure 3: Experimental workflow for a rabbit developmental toxicity study.

Conclusion

Sethoxydim demonstrates a low level of acute toxicity in mammals. Subchronic and chronic exposure studies have identified the liver and hematopoietic system as potential target organs at higher dose levels. Importantly, **sethoxydim** is not considered to be carcinogenic or

mutagenic. Developmental toxicity is observed only at doses that are also toxic to the mother, suggesting that the developing fetus is not uniquely sensitive. The rapid metabolism and excretion of **sethoxydim** in mammals further contribute to its relatively low chronic toxicity potential. This toxicological profile, when considered in the context of expected human exposure levels from its use as an herbicide, suggests a low risk to human health.

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